REACTION_CXSMILES
|
[F:1][C:2]1[C:3]([N:9]2[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)=[N+:4]([O-])[CH:5]=[CH:6][CH:7]=1.[ClH:15].S(=O)=O>C(O)(=O)C>[ClH:15].[ClH:15].[F:1][C:2]1[C:3]([N:9]2[CH2:10][CH2:11][NH:12][CH2:13][CH2:14]2)=[N:4][CH:5]=[CH:6][CH:7]=1 |f:4.5.6|
|
Name
|
3-fluoro-2-piperazinylpyridine N-oxide
|
Quantity
|
2 mmol
|
Type
|
reactant
|
Smiles
|
FC=1C(=[N+](C=CC1)[O-])N1CCNCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The acetic acid is removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue is crystallized from an ethanol-ethyl acetate mixture
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.FC=1C(=NC=CC1)N1CCNCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |